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Compound of Interest

Compound Name: 3-Amino-4-cyanopyridine

Cat. No.: B113022 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-
cyanopyridine

This document provides a comprehensive guide to the spectroscopic analysis of 3-Amino-4-
cyanopyridine (CAS No: 78790-79-1), a key building block in the synthesis of pharmaceuticals

and other specialty chemicals.[1] As a Senior Application Scientist, the goal of this guide is to

move beyond mere data presentation and delve into the causality behind experimental choices

and interpretation, ensuring a robust and validated understanding of the molecule's structural

identity. This guide is intended for researchers, chemists, and quality control professionals who

rely on spectroscopic data for compound verification and reaction monitoring.

Molecular Profile and Analytical Significance
3-Amino-4-cyanopyridine is a heterocyclic aromatic compound with the molecular formula

C₆H₅N₃ and a molecular weight of 119.12 g/mol .[2] Its structure, featuring a pyridine ring

substituted with both an amino (-NH₂) and a cyano (-C≡N) group, makes it a versatile

intermediate.[1] Accurate spectroscopic characterization is paramount for confirming its identity,

purity (≥ 95% by NMR is a common standard), and stability, which are critical parameters in

drug development and material science applications.[1]

Physical Properties:

Appearance: Brown crystalline powder[1]
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Molecular Formula: C₆H₅N₃[3]

Molecular Weight: 119.12[3]

Melting Point: 135-138 °C[4]

The unique electronic environment created by the interplay of the electron-donating amino

group, the electron-withdrawing cyano group, and the pyridine ring nitrogen results in a distinct

spectroscopic fingerprint. This guide will detail the expected features in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Caption: Molecular structure of 3-Amino-4-cyanopyridine with atom numbering.

Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number, connectivity, and chemical

environment of protons in a molecule. For 3-Amino-4-cyanopyridine, three aromatic protons

and two amino protons are expected.

Causality Behind Experimental Choices
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high

polarity effectively dissolves the crystalline solid, and its ability to form hydrogen bonds

allows for the observation of the -NH₂ protons, which might otherwise exchange too rapidly

in protic solvents like D₂O or methanol-d₄. Tetramethylsilane (TMS) is used as an internal

standard for chemical shift referencing (δ 0.00 ppm).[5]

Instrument Parameters: A high-field spectrometer (e.g., 400 MHz or higher) is recommended

to achieve better signal dispersion, which is crucial for resolving the coupling patterns of the

aromatic protons.[6]

Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-4-cyanopyridine
into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
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Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum at 25 °C

using standard acquisition parameters, ensuring a sufficient number of scans (e.g., 16 or 32)

to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm. Integrate all signals.

Predicted Data Interpretation
The pyridine ring protons (H-2, H-5, H-6) will appear in the aromatic region (typically δ 7.0-9.0

ppm). The amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which is

concentration and temperature-dependent.

H-2: This proton is ortho to the ring nitrogen, making it the most deshielded. It is expected to

appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6.

H-6: This proton is also ortho to the ring nitrogen. It will be a doublet, coupled to H-5.

H-5: This proton is meta to the ring nitrogen and will be a doublet, coupled to H-6.

-NH₂: The amino protons are expected as a broad singlet. The chemical shift can vary, but in

DMSO-d₆, it is often observed in the δ 5.0-7.0 ppm range.

Predicted ¹H NMR

Data (in DMSO-d₆)

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Coupling Constant (J,

Hz)

H-2 ~8.3 s -

H-6 ~8.1 d ~5.0

H-5 ~7.4 d ~5.0

-NH₂ ~6.5 br s -
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Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. For 3-Amino-
4-cyanopyridine, six distinct carbon signals are anticipated: five from the pyridine ring and one

from the cyano group.

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans

(e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A

relaxation delay of 2-5 seconds is appropriate.

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the

spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Predicted Data Interpretation
Quaternary Carbons (C-3, C-4, C-CN): These carbons will appear as singlets with lower

intensity. C-3, attached to the amino group, will be shielded. C-4, attached to the cyano

group, will be in a unique electronic environment. The cyano carbon (C-CN) will appear in

the characteristic region for nitriles.

Protonated Carbons (C-2, C-5, C-6): These carbons will have higher intensity. C-2 and C-6,

being adjacent to the ring nitrogen, will be the most deshielded among the ring carbons.
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Predicted ¹³C NMR Data (in

DMSO-d₆)

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Expected Intensity

C-2 ~152 Medium

C-6 ~150 Medium

C-3 ~145 Low

C-5 ~120 Medium

C≡N ~117 Low

C-4 ~95 Low

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR (KBr Pellet)
Sample Preparation: Grind a small amount (~1-2 mg) of 3-Amino-4-cyanopyridine with

~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of

air should be collected first.

Data Interpretation
The IR spectrum will be dominated by characteristic absorption bands corresponding to the N-

H, C≡N, and aromatic ring vibrations.
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IR Absorption Data

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode

Amino (N-H) 3450 - 3300
Asymmetric & Symmetric

Stretch

Aromatic (C-H) 3100 - 3000 Stretch

Cyano (C≡N) 2230 - 2210 Stretch[7]

Aromatic (C=C, C=N) 1650 - 1550 Ring Stretch

Amino (N-H) 1640 - 1590 Bending (Scissoring)

The presence of a sharp, strong band around 2220 cm⁻¹ is a definitive indicator of the cyano

group.[8] The pair of bands in the 3300-3450 cm⁻¹ region is characteristic of a primary amine (-

NH₂).[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Causality Behind Experimental Choices
Ionization Method: Electron Ionization (EI) is a common choice for relatively small, stable

organic molecules. It provides a clear molecular ion peak and reproducible fragmentation

patterns that are useful for structural elucidation and library matching.

Experimental Protocol: EI-MS
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe.

Ionization: Volatilize the sample by heating the probe. Bombard the gaseous molecules with

a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio

(m/z) using a mass analyzer (e.g., a quadrupole).
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Detection: Detect the ions to generate the mass spectrum.

Predicted Data Interpretation
The mass spectrum is a plot of relative ion abundance versus m/z.

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the

molecular weight of the compound. For C₆H₅N₃, this would be m/z = 119.[2]

Fragmentation: The molecular ion will undergo fragmentation to produce smaller, stable ions.

A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN, 27 Da).

[9]

Predicted Major Fragments:

m/z 119: Molecular ion [C₆H₅N₃]⁺•

m/z 92: Loss of HCN from the molecular ion, [M - HCN]⁺•

Electron Ionization (70 eV)

3-Amino-4-cyanopyridine [M]⁺•
m/z = 119

- e⁻ [M - HCN]⁺•
m/z = 92

- HCN

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway for 3-Amino-4-cyanopyridine.

Conclusion
The comprehensive spectroscopic analysis of 3-Amino-4-cyanopyridine using NMR, IR, and

MS provides a self-validating system for its structural confirmation and purity assessment. The

¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the unique electronic

environment of each atom. IR spectroscopy provides definitive evidence for the key amino and

cyano functional groups. Finally, mass spectrometry confirms the molecular weight and offers

insight into the molecule's stability and fragmentation behavior. Together, these techniques
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provide the authoritative data required by researchers and drug development professionals to

confidently use this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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